
2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N8O2S and its molecular weight is 358.38. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds with Antiviral and Antimicrobial Activities
Researchers have explored the synthesis of new chemical entities displaying significant biological activities. For instance, a study detailed the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing remarkable anti-avian influenza virus activity. These compounds demonstrated substantial antiviral activities against the H5N1 subtype, indicating their potential as antiviral agents (Hebishy et al., 2020). Similarly, the creation of enaminones used as building blocks for substituted pyrazoles revealed compounds with notable antitumor and antimicrobial activities, highlighting the versatility of these chemical frameworks in drug discovery (Riyadh, 2011).
Development of Dyes with Biological Activities
In another domain, novel arylazothiazole disperse dyes containing selenium were synthesized for dyeing polyester fibers. These compounds not only served as efficient dyes but also exhibited antioxidant, antitumor, and antimicrobial activities. This dual functionality underscores the potential of such chemical compounds in developing bioactive materials with industrial applications (Khalifa et al., 2015).
Drug Discovery and Molecular Docking Studies
Further research into pyrazole analogues, including the synthesis of compounds targeting dihydrofolate reductase (DHFR), demonstrated broad-spectrum antimicrobial activity and potent DHFR inhibition. This work provides a foundation for developing new antimicrobial agents and cancer therapeutics, showcasing the compound's relevance in medicinal chemistry (Othman et al., 2020).
Development of Cardiovascular Agents
Compounds fused to 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized, displaying significant coronary vasodilating and antihypertensive activities. This research highlights the potential of such compounds in the treatment of cardiovascular diseases, illustrating the chemical's applicability in therapeutic development (Sato et al., 1980).
Antimicrobial Evaluations
The oxidative cyclization of certain compounds has led to the synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which were evaluated for their antimicrobial activity. This work underscores the importance of innovative synthetic routes in discovering new antimicrobial agents (Prakash et al., 2011).
Mécanisme D'action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Triazoles
are a class of organic compounds that contain a five-membered aromatic ring with three nitrogen atoms . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
N,N,4-trimethyl-2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2S/c1-8-11(13(24)21(2)3)25-14(17-8)18-12(23)9-4-5-10(20-19-9)22-7-15-6-16-22/h4-7H,1-3H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEVNUCOJJDMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2941873.png)
![N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2941875.png)
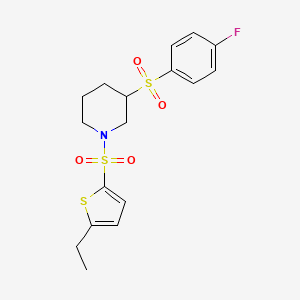

![5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2941880.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)
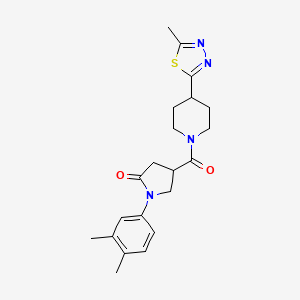

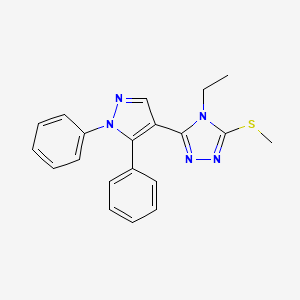
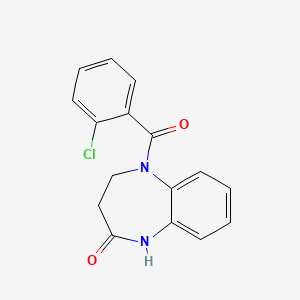
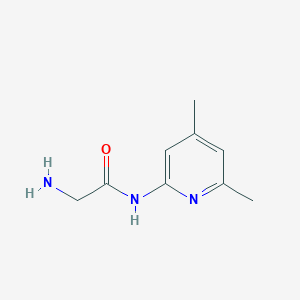
![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)